molecular formula C15H16ClNO B11012173 (2E)-3-(4-chlorophenyl)-N,N-di(prop-2-en-1-yl)prop-2-enamide

(2E)-3-(4-chlorophenyl)-N,N-di(prop-2-en-1-yl)prop-2-enamide

Cat. No.: B11012173
M. Wt: 261.74 g/mol
InChI Key: GDOUIYNWSHFJPP-JXMROGBWSA-N
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Description

(E)-N,N-Diallyl-3-(4-chlorophenyl)-2-propenamide is an organic compound characterized by the presence of a chlorophenyl group attached to a propenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N,N-Diallyl-3-(4-chlorophenyl)-2-propenamide typically involves the reaction of 4-chlorobenzaldehyde with diallylamine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired propenamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of (E)-N,N-Diallyl-3-(4-chlorophenyl)-2-propenamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-N,N-Diallyl-3-(4-chlorophenyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.

    Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

(E)-N,N-Diallyl-3-(4-chlorophenyl)-2-propenamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N,N-Diallyl-3-(4-chlorophenyl)-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diallyl-3-(4-chlorophenyl)-2-propenamide: A similar compound without the (E)-configuration.

    N,N-Diallyl-3-(4-bromophenyl)-2-propenamide: A compound with a bromine atom instead of chlorine.

    N,N-Diallyl-3-(4-fluorophenyl)-2-propenamide: A compound with a fluorine atom instead of chlorine.

Uniqueness

(E)-N,N-Diallyl-3-(4-chlorophenyl)-2-propenamide is unique due to its (E)-configuration, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group also imparts specific properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

(E)-3-(4-chlorophenyl)-N,N-bis(prop-2-enyl)prop-2-enamide

InChI

InChI=1S/C15H16ClNO/c1-3-11-17(12-4-2)15(18)10-7-13-5-8-14(16)9-6-13/h3-10H,1-2,11-12H2/b10-7+

InChI Key

GDOUIYNWSHFJPP-JXMROGBWSA-N

Isomeric SMILES

C=CCN(CC=C)C(=O)/C=C/C1=CC=C(C=C1)Cl

Canonical SMILES

C=CCN(CC=C)C(=O)C=CC1=CC=C(C=C1)Cl

Origin of Product

United States

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